molecular formula C9H15N3O B13289587 N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13289587
M. Wt: 181.23 g/mol
InChI Key: KOXWBUBEMONMNE-UHFFFAOYSA-N
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Description

N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a cyclobutylethyl group and a methyl group attached to the oxadiazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often require the presence of a catalyst and a controlled temperature to ensure the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxadiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclobutylethyl)-6-methylpyridazin-3-amine
  • Cyclobutane derivatives
  • Other oxadiazole derivatives

Uniqueness

N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern and the presence of both a cyclobutylethyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H15N3O/c1-6(8-4-3-5-8)10-9-11-7(2)12-13-9/h6,8H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

KOXWBUBEMONMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC(C)C2CCC2

Origin of Product

United States

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